Nickel acetate

Description

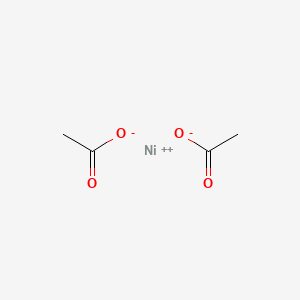

Structure

3D Structure of Parent

Properties

IUPAC Name |

nickel(2+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Ni/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYYMMQIMJOTBM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6NiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020926 | |

| Record name | Nickel(II) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dull green odorless solid. Sinks and mixes slowly with water. (USCG, 1999), Liquid; Pellets or Large Crystals, Liquid, Green monoclinic crystals; [HSDB] | |

| Record name | NICKEL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2583 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

16.6 °C | |

| Record name | NICKEL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1029 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN ALCOHOL, 12.5 mol % in acetic acid @ 30 °C, 17.000 lb/100 lb water at 68 °F | |

| Record name | NICKEL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1029 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.74 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.798, Density: 1.74 g/cu m /Nickel acetate tetrahydrate/ | |

| Record name | NICKEL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1029 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

GREEN PRISMS, Green monoclinic crystals | |

CAS No. |

373-02-4, 14998-37-9 | |

| Record name | NICKEL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nickel acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99QP4ELX96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICKEL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1029 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Nickel acetate can be synthesized through several methods:

Reaction with Acetic Acid: One common method involves treating nickel or nickel(II) carbonate with acetic acid[ \text{NiCO}_3 + 2\text{CH}_3\text{CO}_2\text{H} + 3\text{H}_2\text{O} \rightarrow \text{Ni(CH}_3\text{CO}_2\text{)}_2·4\text{H}_2\text{O} + \text{CO}_2 ]

Reaction with Nickel Nitrate and Sodium Acetate: Another method involves the reaction between nickel nitrate and sodium acetate.

Industrial production methods often involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Thermal Decomposition

Nickel acetate tetrahydrate undergoes stepwise decomposition upon heating:

| Temperature Range | Process | Products | Gas Phase Byproducts |

|---|---|---|---|

| 160–250°C | Dehydration | Anhydrous Ni(CH₃COO)₂ | H₂O |

| 310–330°C | Melting and hydrolysis | NiCO₃, CH₃COOH | CH₃COCH₃ |

| 365–400°C | Carbonate decomposition | NiO, Ni⁰ | CO₂, CO, CH₄, (CH₃)₂CH=CH₂ |

-

Dehydration occurs in vacuo or via acetic anhydride treatment .

-

At 310°C, the anhydrous form melts, releasing acetone (CH₃COCH₃) through acetate ligand condensation .

-

Final decomposition above 365°C yields a NiO/Ni⁰ mixture, with CO and hydrocarbons formed via secondary reactions .

Aqueous Reactivity

This compound exhibits distinct behavior in aqueous solutions:

-

Hydrolysis :

Hydrolysis is pH-dependent, precipitating green Ni(OH)₂ in basic conditions .

-

Coordination with ammonia :

-

Reaction with sodium hydroxide :

Handling and Stability

Scientific Research Applications

Chemical and Industrial Applications

Nickel acetate is primarily utilized in the following areas:

- Catalysis : this compound serves as a catalyst in various chemical reactions, particularly in organic synthesis and polymerization processes. Its ability to facilitate reactions makes it valuable in the production of fine chemicals and pharmaceuticals .

- Textile Industry : It is used as a dye fixative, enhancing the color retention of textiles. This compound improves the binding of dyes to fibers, resulting in vibrant and long-lasting colors .

- Electroplating : In electroplating processes, this compound acts as a source of nickel ions. It is employed to deposit nickel coatings on various substrates, providing corrosion resistance and enhancing surface properties .

- Surface Treatment : Recent advancements have explored this compound's role in laser processing techniques to enhance the mechanical properties of materials. The aqueous solution of this compound significantly improves the absorption of laser energy, leading to better surface modifications .

Health and Environmental Research

This compound has been studied for its biological effects, especially regarding toxicity and protective mechanisms:

- Toxicity Studies : Research indicates that this compound can induce toxic effects in biological systems. For instance, studies have shown that it can lead to nephropathy and hyperglycemia in animal models .

- Protective Effects : Interestingly, zinc pretreatment has been found to mitigate some toxic effects of nickel exposure, suggesting potential protective strategies against nickel toxicity .

Several case studies illustrate the practical applications of this compound:

- Electroplating Case Study : In a manufacturing setting, this compound was used as a primary source for electroplating baths. The resulting coatings demonstrated significant improvements in corrosion resistance compared to those using other nickel salts .

- Laser Processing Study : A recent study applied laser processing techniques using a 15% wt aqueous solution of this compound. The results showed enhanced surface hardness and wear resistance in treated materials, indicating its potential for industrial applications in surface engineering .

Mechanism of Action

The mechanism by which nickel acetate exerts its effects depends on the specific application. In catalysis, for example, this compound acts as a source of nickel ions, which can facilitate various chemical reactions. The molecular targets and pathways involved vary depending on the reaction and the specific conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of nickel acetate with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Research Findings

Catalytic Performance: Nickel nitrate outperforms this compound in acetylation reactions due to its higher Lewis acidity, achieving 90% conversion of 2-naphthol to 2-naphthyl acetate . this compound, however, is preferred in electroplating and hydrogen storage due to its ability to form stable nickel nanoparticles .

Electrochemical Applications: Nickel hydroxide (derived from this compound) exhibits a specific capacitance of 800 F/g, which increases to 1,200 F/g when combined with cobalt acetate in supercapacitors . Nickel-doped carbon nanofibers (synthesized from this compound) show a 50% improvement in hydrogen adsorption compared to undoped materials .

Toxicity and Environmental Impact: this compound and sulfate demonstrate comparable carcinogenicity, but acetate’s lower solubility reduces acute toxicity compared to nitrate . Sodium acetate effectively chelates nickel ions (79.67% removal) from contaminated systems, offering an eco-friendly remediation strategy .

Biological Activity

Nickel acetate, a greenish crystalline inorganic compound with the formula , has garnered attention for its biological activity, particularly in the context of toxicity, carcinogenicity, and potential therapeutic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological implications of this compound.

This compound is primarily used in textile dyeing and as a catalyst in organic synthesis. It can produce toxic gases upon heating, necessitating careful handling in laboratory and industrial settings .

Toxicological Effects

1. Carcinogenic Potential

Nickel compounds, including this compound, have been implicated in carcinogenic processes. Studies indicate that nickel can induce DNA damage through mechanisms involving reactive oxygen species (ROS) generation. In vitro studies have shown that nickel exposure leads to significant DNA damage in various human cell lines, including hepatocellular carcinoma (HepG2) and colon cancer cells (RKO) .

2. Mechanisms of Action

Research highlights several mechanisms through which this compound exerts its biological effects:

- DNA Damage : this compound can bind directly to DNA and stimulate ROS production, leading to oxidative stress and subsequent cellular damage. For example, a comet assay demonstrated increased DNA damage in RKO cells treated with this compound .

- Antioxidant System Disruption : Prolonged exposure to nickel compounds has been shown to inhibit antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), resulting in heightened oxidative stress .

3. Reproductive and Developmental Toxicity

this compound has been identified as a reproductive hazard. In animal studies, exposure to nickel compounds has resulted in adverse reproductive outcomes, indicating potential risks associated with environmental exposure .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has demonstrated activity against various pathogens, suggesting potential applications in antibacterial formulations. For instance, nickel-doped nanoparticles have shown significant antibacterial effects against opportunistic skin pathogens .

Case Studies

Case Study 1: In Vitro Analysis of Cytotoxicity

In a study investigating the cytotoxic effects of this compound on HepG2 cells, researchers found that higher concentrations led to decreased cell viability and increased ROS accumulation. The results were quantified using MTT assays, revealing a dose-dependent relationship between nickel concentration and cytotoxicity .

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 70 |

| 100 | 45 |

Case Study 2: Long-term Exposure Effects

A long-term study on mice exposed to low levels of this compound (5 mg Ni/L) revealed no significant toxic effects over their lifespan. This finding suggests that while acute exposure may pose risks, chronic low-level exposure might be tolerated without immediate adverse effects .

Q & A

Q. What are the key safety considerations when handling nickel acetate in laboratory settings?

this compound requires strict safety protocols due to its classification as a suspected carcinogen (NTP) and harmful inhalation/ingestion risks . Researchers must use fume hoods for powder handling, wear nitrile gloves (≥8 mil thickness), and implement closed-system transfers. Waste disposal must follow EPA guidelines for nickel compounds (40 CFR 261.24) with pH adjustment to precipitate nickel hydroxide prior to filtration . Regular monitoring of workplace air concentrations below 0.1 mg/m³ (OSHA PEL for soluble nickel compounds) is essential .

Q. How does the crystal structure of this compound tetrahydrate influence its reactivity in aqueous solutions?

The monoclinic crystal structure (space group C2/c) features octahedral Ni²⁺ centers coordinated by four water molecules and two acetate ligands in trans configuration . This arrangement creates labile axial water sites that readily participate in ligand exchange reactions. In aqueous solutions (pH < 3), the complex dissociates sequentially: first losing crystalline water (50–110°C), then acetate ligands (200–300°C), forming reactive nickel hydroxide intermediates crucial for precipitation syntheses .

Q. What methods are recommended for accurately measuring the density of this compound tetrahydrate solutions?

Use pycnometry at 20°C with temperature control (±0.1°C). For 1.74 g/cm³ solid density, calibrate instruments with sucrose solutions. For liquid solutions, gravimetric analysis after vacuum degassing avoids air bubble errors. Density tables correlate concentration with refractive index (e.g., 1.482 RI at 10% w/v) for rapid in-process verification .

Q. What are the solubility characteristics of this compound in polar solvents, and how do they impact experimental design?

this compound exhibits high solubility in water (182 g/L at 20°C) and ethanol (67 g/L) but low solubility in acetone (<5 g/L). For homogeneous catalysis, use DMF or NMP (solubility >200 g/L) to prevent ligand dissociation. Precipitation thresholds vary: adding >40% v/v ethanol to aqueous solutions initiates crystallization, critical for nanoparticle synthesis .

Advanced Research Questions

Q. How can researchers optimize electrodeposition parameters for nickel nanowire synthesis using this compound?

Optimal nanowire growth requires 50 A/m² current density in dimethylformamide solutions containing 0.1M this compound and 0.05M ammonium acetate at 313K . The NH₄⁺ ions increase solution conductivity while suppressing hydrogen evolution through pH buffering (maintaining pH 4.5–5.5). Pulse plating (ton: 0.1s, toff: 0.9s) improves pore filling efficiency in alumina templates compared to DC deposition, achieving aspect ratios >300:1 . Post-deposition annealing at 250°C under H₂/N₂ atmosphere enhances crystallinity without oxide formation.

Q. What spectroscopic techniques are most effective in characterizing this compound-based precursors in metal-organic decomposition inks?

FTIR analysis (400–4000 cm⁻¹) identifies acetate coordination modes: asymmetric νas(COO⁻) at 1560 cm⁻¹ and symmetric νs(COO⁻) at 1415 cm⁻¹. XPS confirms Ni²⁺ oxidation state (Ni 2p3/2 binding energy at 855.6 eV). For solvent interactions, Raman spectroscopy detects solvent–acetate hydrogen bonding shifts (e.g., ethanolamine coordination at 1020 cm⁻¹) .

Q. What mechanistic insights have been gained from kinetic studies of this compound-catalyzed coupling reactions?

Hammett studies (ρ = +1.2) suggest a rate-determining oxidative addition step for aryl chlorides. Kinetic isotope effects (kH/kD = 2.1) confirm C–S bond formation via radical intermediates. In situ EXAFS reveals a Ni(0)–Ni(II) catalytic cycle with acetate ligands stabilizing the Ni(II) intermediate .

Q. How do thermal decomposition profiles (TG-DTA) inform calcination protocols for oxide nanomaterials?

TG-DTA shows four mass loss steps: dehydration (50–150°C), acetate ligand decomposition (150–350°C), NiO nucleation (350–450°C), and crystallite growth (>450°C). For mesoporous NiO, slow heating (2°C/min) under argon yields 15 nm crystallites with 180 m²/g surface area. Rapid calcination (>10°C/min) creates defects, reducing catalytic activity .

Q. What experimental approaches resolve contradictions in carcinogenicity data for this compound across in vivo models?

Transplacental exposure studies show dose-dependent tumorigenicity in rats (≥25 mg/kg) but not mice. Use isotope tracing (⁶³Ni) to differentiate systemic vs. localized effects. Conflicting data may arise from solubility differences: nanoparticulate NiO (from acetate decomposition) shows higher lung toxicity than ionic Ni²⁺ .

Q. How does laser processing in this compound solutions modify surface properties of metallic substrates?

Pulsed Nd:YAG laser (1064 nm, 10 J/cm²) induces rapid heating (>10⁶ K/s), creating hierarchical micro/nanostructures. This compound decomposes to NiO, forming a 2–5 µm oxide layer with 30% hardness increase. Cross-jet air cooling (5 m/s) prevents thermal cracking, critical for aerospace alloys .

Data Contradiction Analysis

- Electrodeposition Efficiency in Amide Solvents : While ammonium acetate enhances deposition rates in DMF , conflicting reports note NH₄⁺ competes with Ni²⁺ adsorption at high concentrations (>0.1M). Resolve by optimizing molar ratios (Ni:NH₄⁺ = 2:1) and using impedance spectroscopy to monitor charge transfer resistance .

- Sealing of Anodized Aluminum : this compound (5 g/L) at 90°C achieves ISO 3210-compliant sealing, but some studies report inferior corrosion resistance vs. boiling water. This discrepancy arises from dye interactions: nickel sealing suits organic dyes (e.g., Alizarin Red), while inorganic dyes require cobalt acetate additives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.